Topological Polar Surface Area (TPSA): A 20.2 Ų Advantage for Membrane Permeability Tuning
The target compound exhibits a TPSA of 66.8 Ų, which is 20.2 Ų higher than the 46.6 Ų of its direct analog lacking the 6-hydroxy group (tert-butyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate, CAS 179898-00-1) [1]. This difference arises from the additional hydroxyl group contributing approximately 20 Ų of polar surface area. In drug discovery, TPSA values below 60–70 Ų are often associated with improved blood-brain barrier penetration, while values above 70 Ų generally correlate with poorer CNS exposure. The target compound's TPSA of 66.8 Ų places it in a borderline region that can be tuned by further derivatization, whereas the 4-oxo-only analog at 46.6 Ų would be predicted to have higher passive membrane permeability but potentially lower aqueous solubility.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 66.8 Ų (PubChem computed, Cactvs 3.4.8.18) |
| Comparator Or Baseline | tert-Butyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS 179898-00-1): 46.6 Ų |
| Quantified Difference | ΔTPSA = +20.2 Ų (+43.3% increase) |
| Conditions | Computed property values from PubChem (Cactvs 3.4.8.18 engine) |
Why This Matters
TPSA is a critical parameter for predicting oral absorption and CNS penetration; the 20.2 Ų difference means the target compound will exhibit meaningfully different ADME behavior compared to the 4-oxo-only analog, guiding chemotype selection for specific target organ exposure requirements.
- [1] PubChem CID 165769544 (target) and PubChem CID 53741628 (comparator). Computed TPSA values from Cactvs 3.4.8.18 (PubChem release 2025.04.14). View Source
